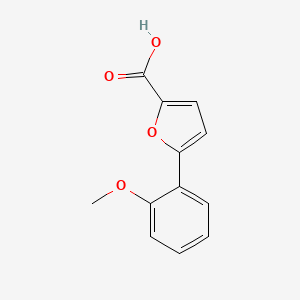

5-(2-Methoxyphenyl)-2-furoic acid

Vue d'ensemble

Description

L’acide 5-(2-méthoxyphényl)-2-furoïque est un composé organique appartenant à la classe des acides furoïques. Il est caractérisé par un cycle furanne substitué par un groupe 2-méthoxyphényle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 5-(2-méthoxyphényl)-2-furoïque implique généralement la réaction de la 2-méthoxybenzaldéhyde avec l’acide furanne-2-carboxylique en milieu acide. La réaction se déroule selon un mécanisme de condensation, formant le produit souhaité. Les conditions réactionnelles comprennent souvent l’utilisation d’un catalyseur acide fort, tel que l’acide sulfurique, et des températures élevées pour faciliter la réaction de condensation .

Méthodes de production industrielle

La production industrielle de l’acide 5-(2-méthoxyphényl)-2-furoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour obtenir des rendements et une pureté plus élevés, en utilisant des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-(2-méthoxyphényl)-2-furoïque subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle furanne en un cycle tétrahydrofuranne.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique et le cycle furanne.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans diverses conditions.

Principaux produits formés

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation de dérivés du tétrahydrofuranne.

Substitution : Formation de dérivés halogénés, nitrés ou sulfonés.

Applications De Recherche Scientifique

While the search results provide information on furoic acid derivatives and related compounds, there is no specific, detailed article focusing solely on the applications of "5-(2-Methoxyphenyl)-2-furoic acid." However, based on the available information, we can infer potential applications and related research areas:

1. Chemical Properties and Structure

- Nomenclature and Structure: this compound, also known as 5-(2-methoxyphenyl)furan-2-carboxylic acid, has the molecular formula C12H10O4 . Its structure includes a furan ring with a carboxylic acid group and a 2-methoxyphenyl substituent .

- Computed Descriptors: The IUPAC name is 5-(2-methoxyphenyl)furan-2-carboxylic acid . Other identifiers include InChI and SMILES strings .

2. Potential Applications Based on Related Compounds

- Antimicrobial Activity: Research on 5-nitrofuran-2-carbohydrazides reveals antimicrobial and antimycobacterial activities . Some derivatives exhibit activity against Aspergillus fumigates, Staphylococcus aureus, Streptococcus pneumonia, and Mycobacterium tuberculosis . The sulfonamide derivative 21f shows superior potency and broad-spectrum antimicrobial activity .

- Fungicidal Activity: 1,3,4-Thiadiazole derivatives containing a furan moiety exhibit significant fungicidal activity, particularly against P. infestans . Compound I18 may affect cell wall synthesis and nutrient transportation, leading to cell senescence .

- Inhibition of Fatty Acid Synthesis: TOFA (5-(tetradecyloxy)-2-furoic acid), a furoic acid derivative, inhibits hepatic fatty acid synthesis and reduces plasma triglyceride levels . It also inhibits sebaceous gland disorders .

- Monomers for Bio-Based Polymers: Derivatives of hydroxymethylfurfural (HMF) beyond 2,5-furandicarboxylic acid (FDCA) are being explored as monomers for bio-based polymers .

3. Limitations and Further Research

- Specific Mode of Action: Further research is needed to confirm the specific mode of action of furan-containing compounds .

- Cytotoxicity: In vitro cytotoxicity evaluations against human breast MDA-MB-231 cells show that some compounds do not display significant cytotoxicity, suggesting a high therapeutic index .

- Structure-Activity Relationship (SAR): SAR studies explore the significance of the 5-nitrofuran moiety and sulfonamide function .

Summary Table: Potential Applications Based on Furan Derivatives

Case Studies

No specific case studies were found for this compound. However, studies on related compounds include:

Mécanisme D'action

Le mécanisme d’action de l’acide 5-(2-méthoxyphényl)-2-furoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les voies biochimiques. Les cibles et voies moléculaires exactes dépendent de l’application spécifique et du système biologique étudié .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-méthoxybenzoïque

- Acide 2-furoïque

- Acide 5-méthoxy-2-furoïque

Unicité

L’acide 5-(2-méthoxyphényl)-2-furoïque est unique en raison de la présence à la fois d’un groupe méthoxyphényle et d’un fragment acide furoïque. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Conclusion

L’acide 5-(2-méthoxyphényl)-2-furoïque est un composé polyvalent qui présente un potentiel important en synthèse organique, en chimie médicinale et en applications industrielles. Sa structure chimique unique lui permet de subir diverses réactions et d’interagir avec différentes cibles moléculaires, ce qui en fait un sujet de recherche scientifique en cours.

Activité Biologique

5-(2-Methoxyphenyl)-2-furoic acid is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 218.21 g/mol, features a furan ring and a methoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Methods

The compound can be synthesized through several methods, with the most notable being:

- Knoevenagel Condensation : The reaction between 2-methoxybenzaldehyde and furan-2-carboxylic acid.

- Characterization Techniques : Common methods for characterization include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antibacterial and antifungal effects. However, further investigation is needed to confirm these findings and elucidate the mechanisms involved.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the nervous system. This inhibition could have implications for therapeutic development in neurodegenerative diseases .

- Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory conditions.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The methoxy group enhances lipophilicity, potentially allowing better penetration into biological membranes. This interaction may modulate various biochemical pathways, influencing cellular responses such as apoptosis or microbial growth inhibition .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Methoxyphenyl)-2-furoic acid | Substituted phenyl group at position 3 | |

| 5-(4-Methoxyphenyl)-2-furoic acid | Substituted phenyl group at position 4 | |

| 5-(Phenyl)-2-furoic acid | Lacks methoxy substitution |

The presence of the methoxy group at position 2 in this compound enhances its reactivity compared to other derivatives, influencing its biological activity significantly.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Research : Investigations into its enzyme inhibition capabilities revealed that it could potentially protect against neurodegenerative processes by inhibiting acetylcholinesterase activity .

- Inflammation Models : In vitro studies indicated that treatment with this compound reduced pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Propriétés

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWVDGYLKPLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354561 | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54023-04-0 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54023-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methoxyphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.